REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.[Li]CCCC.[CH2:12]([CH:14]([C:17]1[C:18]2[N:19]([C:24](I)=[C:25]([CH3:27])[N:26]=2)[N:20]=[C:21]([CH3:23])[CH:22]=1)[CH2:15][CH3:16])[CH3:13].Cl>[Cl-].[Cl-].[Zn+2].C1COCC1>[N:19]1[CH:18]=[CH:17][CH:22]=[CH:21][N:20]=1.[CH2:12]([CH:14]([C:17]1[C:18]2[N:19]([C:24]([C:3]3[O:4][CH:5]=[CH:6][C:2]=3[CH3:1])=[C:25]([CH3:27])[N:26]=2)[N:20]=[C:21]([CH3:23])[CH:22]=1)[CH2:15][CH3:16])[CH3:13] |f:4.5.6|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C=1C=2N(N=C(C1)C)C(=C(N2)C)I
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
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CC1=COC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is then cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 60° C. for 4 hours
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Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×60 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with aq. brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified by chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 318% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C=1C=2N(N=C(C1)C)C(=C(N2)C)C=2OC=CC2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |